2-(4-Methyl-1H-pyrazol-1-yl)propanamide
Overview
Description
2-(4-Methyl-1H-pyrazol-1-yl)propanamide, also known as 4-Methylpyrazole-1-carboxamide, is an organic compound used in a wide variety of scientific research applications. It is a white, crystalline powder that is soluble in water and has a molecular weight of 155.18 g/mol. It is an amide of 4-methyl-1H-pyrazole-1-carboxylic acid and has a melting point of 134-135°C. 4-Methylpyrazole-1-carboxamide is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antiseptics. It is also used as a reagent in the synthesis of other compounds, such as dyes and catalysts.
Scientific Research Applications
Organic Synthesis
The compound “2-(4-Methyl-1H-pyrazol-1-yl)propanamide” can be used in organic synthesis. For instance, it was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .
Photovoltaic Devices
Platinum-group metal complexes are the most important family of phosphor material for modern photovoltaic devices . The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties .
Organic Light-Emitting Diodes
Cyclometalated Pt (II) complexes, which are efficient organic light-emitting structures, can be formed by combining a Pt (II) core with organic ligands . The photophysical and photochemical properties of Pt (II) complexes are strongly dependent on the type of the coordinating ligands .
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Drug Discovery
In the field of drug discovery, pyrazoles are frequently used due to their structure and pharmacological effects on humans . They are categorized as alkaloids due to their structure and pharmacological effects on humans .
Agrochemistry
Pyrazoles also find applications in agrochemistry . They are used in the synthesis of various agrochemicals due to their unique chemical properties .
Coordination Chemistry
In coordination chemistry, pyrazoles are used as ligands to form complexes with various metals . These complexes have unique properties and find applications in various fields .
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They are used to form organometallic compounds, which have applications in various fields such as catalysis, materials science, and medicine .
properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-9-10(4-5)6(2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVWMOUOSWTDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282347 | |
Record name | 1H-Pyrazole-1-acetamide, α,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1H-pyrazol-1-yl)propanamide | |
CAS RN |
1255147-64-8 | |
Record name | 1H-Pyrazole-1-acetamide, α,4-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-1-acetamide, α,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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